molecular formula C17H20ClN3O3S B11505623 1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester

1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B11505623
M. Wt: 381.9 g/mol
InChI Key: DHWXDUZMVCCQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanylidene group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the oxadiazole ringThe final step involves the esterification of the piperidine-4-carboxylate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives .

Scientific Research Applications

ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE: Shares a similar chlorophenyl group but differs in the core structure.

    INDOLE DERIVATIVES:

Uniqueness

ETHYL 1-{[5-(2-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

ethyl 1-[[5-(2-chlorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H20ClN3O3S/c1-2-23-16(22)12-7-9-20(10-8-12)11-21-17(25)24-15(19-21)13-5-3-4-6-14(13)18/h3-6,12H,2,7-11H2,1H3

InChI Key

DHWXDUZMVCCQEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.